N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. [] This chemical class is characterized by a pyrimidine ring fused to a thiophene ring. Thieno[2,3-d]pyrimidines are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. [, , , , , , , , , ] The specific compound, N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine, has demonstrated potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [] These enzymes are crucial for DNA synthesis, making them attractive targets for anticancer drug development.
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by its unique molecular structure and potential biological applications. Its molecular formula is , with a molecular weight of approximately 271.34 g/mol. This compound belongs to the thieno[2,3-d]pyrimidine class, which has garnered interest due to its pharmacological properties, particularly in cancer research.
The compound is classified under heterocyclic compounds, specifically within the thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer properties. The synthesis and characterization of N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and drug development.
The synthesis of N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine can be achieved through several methods, including microwave-assisted synthesis which has proven efficient for creating various thieno[2,3-d]pyrimidine derivatives. One notable synthetic route involves the following steps:
For example, a method reported in literature describes synthesizing N-methylthieno[2,3-d]pyrimidin-4-amine from methyl 2-aminothiophene-3-carboxylate and formamidines through a three-step process yielding a total of 54% efficiency .
The molecular structure of N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine features a thieno[2,3-d]pyrimidine core substituted with a methoxyphenyl group. The InChI representation for this compound is:
This structure contributes to its unique chemical properties and biological activity.
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction . The specific conditions dictate the products formed during these reactions.
The mechanism of action for N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine primarily involves its interaction with molecular targets that regulate cell proliferation. Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines by inhibiting pathways critical for cell growth . This mechanism is crucial for its potential therapeutic applications in oncology.
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine presents several notable physical and chemical properties:
These properties are essential for determining its behavior in biological systems and its utility in pharmaceutical formulations.
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
The ongoing research into this compound's efficacy reflects its significance in developing new cancer therapies and other medicinal applications .
The thieno[2,3-d]pyrimidine core serves as a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleotides. Efficient synthesis typically employs multicomponent reactions or stepwise cyclization strategies. A common approach involves the Gewald reaction, where ketones (e.g., cyclic aliphatic ketones), sulfur, and ethyl cyanoacetate condense under basic catalysis (triethylamine) to form 2-aminothiophene-3-carboxylates. Subsequent cyclization with formamide or triethyl orthoformate yields the tricyclic thieno[2,3-d]pyrimidin-4(3H)-one scaffold [3] [6].
Microwave-assisted synthesis significantly optimizes this process, reducing reaction times from hours to minutes while improving yields. For example, cyclocondensation of intermediate ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with formamide under microwave irradiation (150°C, 20 min) achieves >85% yield of the core structure, compared to 60–70% via conventional reflux [6]. The 4-chloro derivatives—key intermediates for further functionalization—are obtained in >90% yield using phosphorus oxychloride (POCl₃) in toluene at 110°C [10].
Table 1: Key Synthetic Methods for Thieno[2,3-d]pyrimidine Core
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Gewald Reaction | Ketone + S₈ + NC-CH₂-CO₂Et, Et₃N, EtOH, Δ | 60–75 | Atom-economical, scalable |
Cyclization | Formamide, MW, 150°C, 20 min | >85 | Rapid, high purity |
Chlorination | POCl₃, toluene, 110°C | >90 | High reactivity for C-4 activation |
Functionalization at C-5/C-6 positions is achieved via palladium-catalyzed cross-coupling (Suzuki, Stille) or electrophilic substitution. For N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine, introducing the 4-methoxyphenyl group at C-5 occurs early using 4-methoxybenzaldehyde-derived ketones in the Gewald step [3] [8].
The 4-amino group in thieno[2,3-d]pyrimidines is a pharmacophoric hotspot, with regioselective modifications critically determining biological activity. Nucleophilic displacement of the 4-chloro intermediate with amines proceeds under mild conditions (25–80°C), but steric and electronic factors govern reaction efficiency. Primary amines (e.g., 4-methoxybenzylamine) react readily in chloroform, yielding 4-aminothienopyrimidines in >80% purity. In contrast, bulky secondary amines require polar aprotic solvents like DMF and elevated temperatures (100–155°C) [3] [8].
The N-[(4-methoxyphenyl)methyl] group is installed via reductive amination or direct SNAr reaction. Computational studies reveal that the electron-donating methoxy group enhances nucleophilicity of the benzylamine, accelerating substitution at C-4. Molecular docking confirms that the 4-methoxybenzyl moiety adopts a perpendicular conformation relative to the pyrimidine ring, minimizing steric clash with the kinase ATP-binding pocket [8] [6]. This orientation facilitates hydrogen bonding with residues like Asp 829 in FLT3 kinase, as evidenced by docking scores (binding energy: −8.07 kcal/mol) [6].
Table 2: Impact of 4-Amino Substituents on Reactivity and Binding
Substituent | Reaction Conditions | Yield (%) | Docking Energy (kcal/mol) | Key Interactions |
---|---|---|---|---|
4-Methoxybenzylamine | CHCl₃, 25°C, 2 h | 92 | −8.07 | H-bond with Asp 829 (FLT3) |
2-Morpholinoethylamine | DMF, 100°C, 12 h | 78 | −7.53 | Hydrophobic with Leu 616 |
3-tert-Butylisoxazol-5-amine | TEA, CH₂Cl₂, reflux | 65 | −8.36 | π-Stacking with Cys 694 |
The 4-methoxyphenylmethyl moiety significantly enhances the pharmacokinetic profile of thieno[2,3-d]pyrimidin-4-amines. Its lipophilic π-system improves membrane permeability, while the methoxy group acts as a metabolic shield against cytochrome P450 oxidation. In vitro ADME studies demonstrate that N-[(4-methoxyphenyl)methyl] derivatives exhibit 2.3-fold higher Caco-2 cell permeability (Papp = 18.7 × 10⁻⁶ cm/s) than unsubstituted analogs (Papp = 8.2 × 10⁻⁶ cm/s) [2] [7].
The group’s electron-donating capacity also modulates solubility. Despite increasing logP by 0.8 units, it promotes amorphous solid dispersion, enhancing aqueous solubility (64 μg/mL at pH 7.4) compared to crystalline non-substituted analogs (22 μg/mL). This balance is crucial for antibacterial efficacy, as evidenced by MIC values of 2–8 μg/mL against Gram-positive pathogens like MRSA [2]. Molecular dynamics simulations reveal that the methoxy group stabilizes intramolecular CH-π interactions with the thienopyrimidine core, reducing rotational energy barriers and favoring bioactive conformations [7].
Table 3: Bioavailability Parameters of Key Derivatives
Compound | logP | Solubility (μg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | MRSA MIC (μg/mL) |
---|---|---|---|---|
N-[(4-Methoxyphenyl)methyl] derivative | 2.9 | 64 | 18.7 | 2–4 |
N-(2-Morpholinoethyl) derivative | 1.5 | >200 | 12.4 | 8–16 |
Unsubstituted 4-aminothienopyrimidine | 2.1 | 22 | 8.2 | >32 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3